

Navigating NIST Traceability in Fluorinated Amino Acids: A Comparative Guide

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Compound of Interest

Compound Name: *α -Fluoro- β -alanine-13C3*

CAS No.: 1246819-54-4

Cat. No.: B1140300

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Executive Summary

Fluorinated amino acids (FAAs) have become indispensable tools in modern drug discovery, particularly for Protein-Observed Fluorine NMR (

F PrOF NMR) screening and stability engineering. However, a critical metrological gap exists: the National Institute of Standards and Technology (NIST) does not currently produce specific Standard Reference Materials (SRMs) for fluorinated amino acids (e.g., 3-fluoro-tyrosine).

This guide clarifies how "NIST Traceability" is legitimately established for FAAs through Quantitative NMR (qNMR) and the CIPM Mutual Recognition Arrangement (MRA). We compare Certified Reference Materials (CRMs) against Research Grade alternatives and provide a self-validating protocol for establishing your own traceability chain.

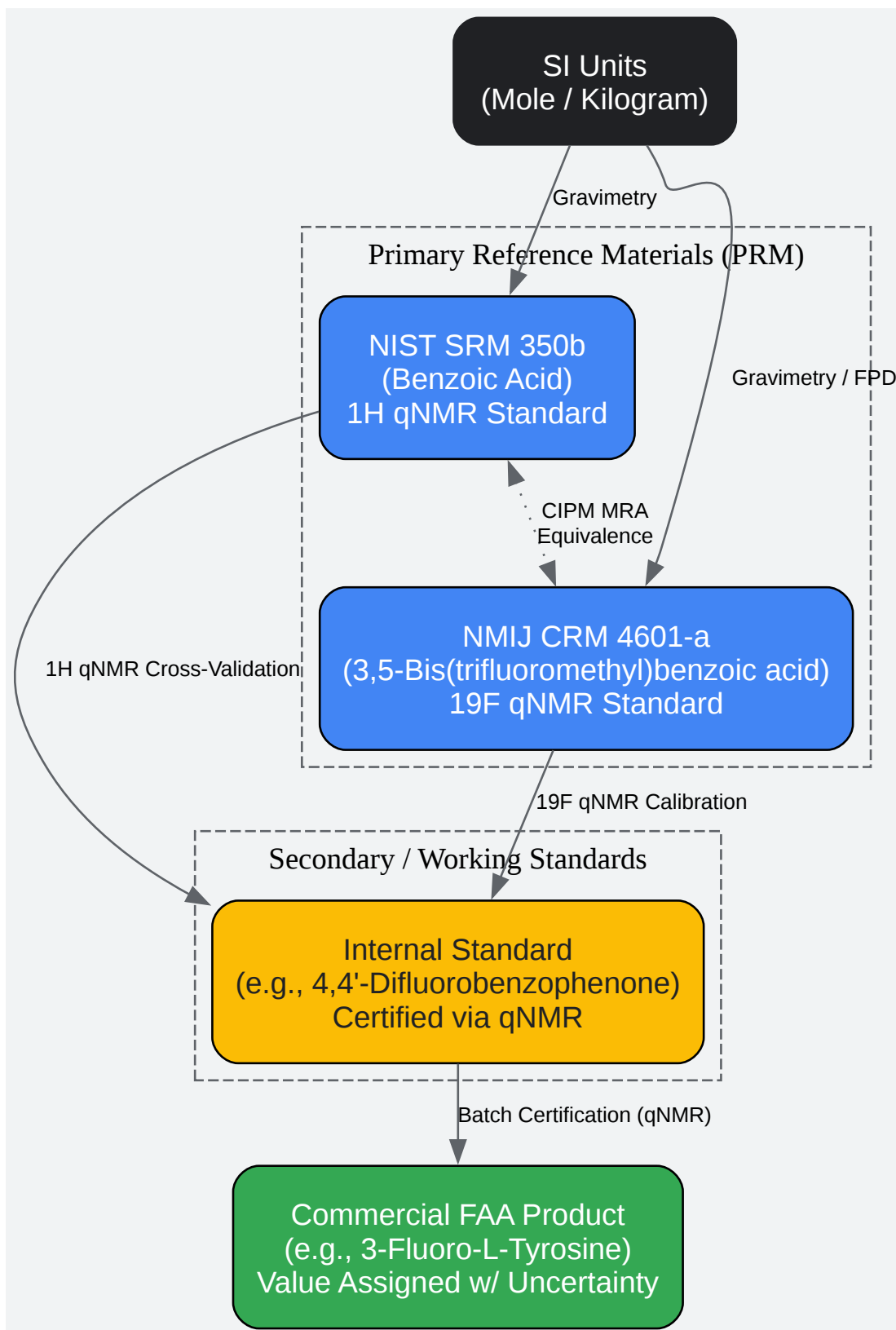
The Traceability Hierarchy: How "NIST Traceable" Works for FAAs

Since no direct NIST SRM exists for FAAs, traceability is derived via an unbroken chain of comparisons to a primary standard. For fluorinated compounds, this chain often pivots through

the National Metrology Institute of Japan (NMIJ), whose standards are recognized as equivalent to NIST under the CIPM MRA.

The Metrological Chain of Custody

The following diagram illustrates the valid pathway to claim NIST/SI traceability for a fluorinated amino acid.



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Figure 1: The Traceability Chain.[1] Note that "NIST Traceable" FAAs often rely on NMIJ Primary Standards (3,5-BTFMBA) or cross-validation against NIST Benzoic Acid.

Comparative Analysis: CRM vs. Research Grade

In high-throughput

F NMR screening (fragment-based drug discovery), impurity peaks from non-certified standards can mimic ligand binding (false positives) or distort baselines.

Feature	Tier 1: Certified Reference Material (CRM)	Tier 2: High-Purity Commercial	Tier 3: Research Grade / Crude
Purity Specification	Certified Value (e.g., 99.8% ± 0.4%)	Nominal Purity (e.g., >98%)	Variable (e.g., ~95%)
Traceability	SI/NIST Traceable (via qNMR)	Manufacturer CoA (HPLC area %)	None / In-house NMR
Uncertainty Budget	Yes (Includes weighing, homogeneity, stability)	No	No
Impurity Profile	Quantified (Isomers, Free Fluoride, Solvents)	Limited (Major peaks only)	Unknown (Often contains regioisomers)
Primary Application	qNMR Internal Standard, PK/PD Quantification	Routine Synthesis, Peptide Coupling	Early-stage exploratory synthesis
Cost Factor			\$
Key Suppliers	Sigma-Aldrich (TraceCERT®), Wako (CRM)	Enamine, BOC Sciences, Apollo	General Chemical Suppliers

Experimental Impact:

- Scenario: Screening a library of 3-fluoro-tyrosine labeled proteins.

- Risk: A Tier 3 standard containing 1% ortho-isomer or free fluoride (

) generates extra peaks in the -110 to -120 ppm region. In a binding assay, these "ghost peaks" can be misidentified as a protein conformational shift, leading to wasted cycles in structure-activity relationship (SAR) studies.

Methodology: Establishing Traceability via qNMR

If you cannot source a Tier 1 CRM for your specific FAA, you must certify a Tier 2 product in-house. The following protocol utilizes

F qNMR to establish traceability to a primary standard (NMIJ CRM 4601-a or equivalent).

Protocol: qNMR Purity Assignment

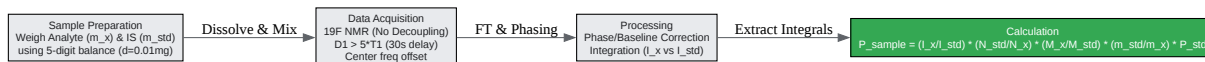
Objective: Determine the mass fraction purity (

) of a fluorinated amino acid with <1% uncertainty.

Reagents:

- Analyte: Fluorinated Amino Acid (e.g., 4-Fluoro-L-Phenylalanine).
- Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) (NMIJ CRM 4601-a).^[1]
 - Why: High symmetry (6 equivalent F atoms), sharp singlet, high solubility, NIST/NMIJ traceable.
- Solvent: D
 - O (with pH adjustment) or DMSO-d

Workflow Diagram:



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Figure 2: qNMR Certification Workflow. Precision weighing and relaxation delays are critical control points.

Step-by-Step Procedure:

- Gravimetry: Weigh ~10-15 mg of the FAA () and ~10 mg of the Internal Standard () into the same vial using a microbalance (readability 0.01 mg or better). Record weights to 5 decimal places.
- Solvation: Dissolve in 0.6 mL deuterated solvent. Ensure complete dissolution (sonicate if necessary).
- Acquisition Parameters (Critical):
 - Pulse Angle: 90° (maximize signal).
 - Relaxation Delay (D1): Fluorine T relaxation times are long (often 2–5 seconds). Set D1 30 seconds (approx 7 T) to ensure >99.9% magnetization recovery. Failure here causes quantification bias.
 - Spectral Width: Ensure both IS (-61.3 ppm for 3,5-BTFMBA) and Analyte signals are within the center 80% of the spectral window to avoid filter attenuation.
 - Scans: Minimum 16 (or until S/N > 250:1).
- Processing:
 - Apply exponential multiplication (LB = 0.3 Hz) if needed, but avoid excessive broadening.
 - Manual phase correction (zero and first order).

- Baseline Correction: Polynomial (order 3-5) over the integral regions.
- Calculation: Use the equation in Figure 2. The result is your NIST-traceable purity value.[\[2\]](#)

References & Authority

Cited Standards & Protocols:

- NMIJ CRM 4601-a: 3,5-Bis(trifluoromethyl)benzoic acid.[\[1\]](#)[\[3\]](#) The primary reference for F qNMR, traceable to the SI.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)
- NIST SRM 350b: Benzoic Acid (Acidimetric Standard). Used to cross-validate internal standards via H qNMR. [\[1\]](#)
- BIPM / CIPM MRA: The framework establishing the equivalence of NMIJ and NIST standards.
- Sigma-Aldrich TraceCERT®: Commercial CRMs established under ISO 17034 accreditation. [\[6\]](#)

Further Reading:

- Rigger, R., et al. (2017).[\[2\]](#)[\[5\]](#) "Certified Reference Material for Use in H, P, and F Quantitative NMR, Ensuring Traceability to the International System of Units." Journal of AOAC International, 100(5), 1365–1375.[\[5\]](#)
- Traceability of F qNMR: Establish that your internal standard (e.g., 3,5-BTFMBA) is certified against a primary NMI standard (NMIJ or NIST) to claim valid traceability.[\[1\]](#)[\[2\]](#)

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Sources

- [1. Certified Reference Materials for ¹⁹F NMR \[sigmaaldrich.com\]](#)
- [2. learning.sepscience.com \[learning.sepscience.com\]](#)
- [3. unit.aist.go.jp \[unit.aist.go.jp\]](#)
- [4. pubs.acs.org \[pubs.acs.org\]](#)
- [5. Certified Reference Material for Use in ¹H, ³¹P, and ¹⁹F Quantitative NMR, Ensuring Traceability to the International System of Units - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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